molecular formula C10H13FN6O2 B045543 Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro- CAS No. 114753-53-6

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-

Cat. No. B045543
M. Wt: 268.25 g/mol
InChI Key: VWQYIIIPRYCMSY-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a synthetic analog of adenosine that has been extensively studied for its potential therapeutic applications. Adenosine is a naturally occurring nucleoside that plays a critical role in cellular metabolism and signaling. The synthetic analog, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have unique properties that make it a promising candidate for a variety of scientific research applications.

Mechanism Of Action

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is involved in various cellular processes. Activation of the adenosine receptor by adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' leads to the activation of various signaling pathways that result in the observed biological effects.

Biochemical And Physiological Effects

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to have various biochemical and physiological effects. These include the inhibition of cell growth, induction of apoptosis, modulation of neurotransmitter release, and regulation of blood flow. These effects are mediated through the activation of the adenosine receptor and subsequent activation of various signaling pathways.

Advantages And Limitations For Lab Experiments

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has several advantages for use in lab experiments. These include its high potency, specificity, and selectivity for the adenosine receptor. However, its limitations include its relatively high cost, the need for specialized equipment and reagents for its synthesis, and the need for careful handling due to its potential toxicity.

Future Directions

There are several future directions for the study of adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-'. These include the development of new synthetic methods for its production, the identification of new therapeutic applications, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects. Overall, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is a promising candidate for a variety of scientific research applications and warrants further investigation.

Synthesis Methods

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis usually starts with the conversion of ribose to an intermediate that can be further modified to produce the final product. The final step involves the addition of a fluorine atom to the ribose ring to produce the 3'-fluoro-derivative of adenosine.

Scientific Research Applications

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular research. In cancer research, adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-' has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In cardiovascular research, it has been studied for its potential use in the treatment of heart disease.

properties

CAS RN

114753-53-6

Product Name

Adenosine, 2-amino-2',3'-dideoxy-3'-fluoro-

Molecular Formula

C10H13FN6O2

Molecular Weight

268.25 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-fluorooxolan-2-yl]methanol

InChI

InChI=1S/C10H13FN6O2/c11-4-1-6(19-5(4)2-18)17-3-14-7-8(12)15-10(13)16-9(7)17/h3-6,18H,1-2H2,(H4,12,13,15,16)/t4-,5+,6+/m0/s1

InChI Key

VWQYIIIPRYCMSY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)F

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)F

synonyms

3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside
3'-fluoro-2-amino-2',3'-dideoxyadenosine
FddDAPR

Origin of Product

United States

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